An In-Depth Technical Guide to Trimellitic Anhydride (CAS 528-46-1)
An In-Depth Technical Guide to Trimellitic Anhydride (CAS 528-46-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identity and Nomenclature
The compound identified by CAS number 528-46-1 is most commonly known in industrial and research settings as Trimellitic Anhydride (TMA) .[1][2] While the name 2-(Carboxycarbonyl)benzoic acid accurately describes the structure of its hydrolyzed form, Trimellitic Anhydride is the parent compound, existing as the cyclic anhydride of trimellitic acid (1,2,4-benzenetricarboxylic acid).[3]
This distinction is critical; the anhydride form possesses significantly different reactivity, particularly towards nucleophiles, compared to its tri-acid hydrolysis product.[1] Throughout this guide, the compound will be referred to as Trimellitic Anhydride or TMA.
Key Identifiers:
-
IUPAC Name: 1,3-dioxo-2-benzofuran-5-carboxylic acid[1]
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Common Names: Trimellitic Anhydride, 4-Carboxyphthalic anhydride, TMAN[1]
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CAS Number: 528-46-1 (formerly 552-30-7 which is now the CAS for the acid)
Caption: Chemical structure of Trimellitic Anhydride.
Section 2: Physicochemical and Spectroscopic Properties
TMA is a colorless to white crystalline solid, often supplied as flakes or a powder.[2][4] Its physicochemical properties are dominated by the presence of both a reactive anhydride ring and a carboxylic acid group on an aromatic backbone.
Physicochemical Data
The key properties of Trimellitic Anhydride are summarized below. This data is essential for designing experimental conditions, ensuring storage stability, and predicting reactivity.
| Property | Value | Source(s) |
| Appearance | Colorless to white crystalline solid/flakes | [2][4] |
| Melting Point | 161–168 °C | [4][6] |
| Boiling Point | 390 °C (at standard pressure) | [4][6] |
| Density | 1.55 g/cm³ (at 20 °C) | [4] |
| Vapor Pressure | <0.01 hPa (at 20 °C) | [4] |
| Water Solubility | < 1 g/L (at 20 °C); slowly hydrolyzes | [4] |
| Solubility (Organic) | Highly soluble in acetone, DMF, ethyl acetate | [4][7] |
| log Kow | ~1.2–2.3 (moderate) | [4] |
Expert Insight: The low water solubility figure can be misleading. TMA is hygroscopic and reacts with moisture, even atmospheric, to hydrolyze into trimellitic acid.[1][6] This reaction is exothermic and can accelerate.[5] Therefore, for any non-aqueous reaction, rigorously dry solvents and inert atmosphere (e.g., nitrogen or argon) are paramount to prevent premature opening of the anhydride ring, which would alter the intended reaction pathway.
Spectroscopic Profile
Spectroscopic data is crucial for identity confirmation and purity assessment.
-
Infrared (IR) Spectroscopy: The most characteristic feature is the pair of strong carbonyl (C=O) stretching bands for the cyclic anhydride group, appearing at approximately 1850 cm⁻¹ and 1780 cm⁻¹ .[4] The carboxylic acid C=O stretch appears as a broader band around 1700 cm⁻¹, often overlapping with other signals. Aromatic C-H stretches are observed near 3000 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons appear as complex multiplets in the downfield region (typically 7.5-8.5 ppm). The acidic proton of the carboxyl group is often broad and may exchange with solvent, appearing over a wide chemical shift range.
-
¹³C NMR: Distinct signals for the anhydride and carboxylic carbonyl carbons are expected around 160-170 ppm. Aromatic carbons will resonate in the 120-140 ppm range.
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z 192 is expected. Common fragmentation patterns involve the loss of CO₂ (m/z 44) and CO (m/z 28) from the anhydride and carboxyl groups.[1]
Section 3: Synthesis and Experimental Protocols
Industrial Synthesis Overview
The primary industrial route to TMA is the liquid-phase catalytic air oxidation of 1,2,4-trimethylbenzene (pseudocumene) .[4][8] This process first yields trimellitic acid, which is then dehydrated to form the anhydride.[4][6]
Caption: Industrial synthesis workflow for Trimellitic Anhydride.
Laboratory-Scale Synthesis via Dehydration
For laboratory applications, TMA is conveniently prepared by the dehydration of trimellitic acid.
Protocol: Dehydration of Trimellitic Acid
-
Principle: This protocol relies on the thermal removal of a water molecule from the two adjacent carboxylic acid groups of trimellitic acid to form the stable five-membered anhydride ring. Acetic anhydride can be used as a dehydrating agent.
-
Materials:
-
Trimellitic acid (1,2,4-Benzenetricarboxylic acid)
-
Acetic anhydride
-
Toluene (optional, for azeotropic removal of acetic acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Drying oven or vacuum desiccator
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1 mole-equivalent of trimellitic acid with 1.5-2.0 mole-equivalents of acetic anhydride.
-
Heating: Heat the mixture under reflux with stirring for 2-4 hours. The trimellitic acid will dissolve as it reacts to form the soluble anhydride.
-
Removal of Byproducts: Cool the reaction mixture to room temperature. The product, trimellitic anhydride, may begin to crystallize. The excess acetic anhydride and the acetic acid byproduct can be removed by vacuum distillation.
-
Isolation: If the product crystallizes upon cooling, collect the solid by vacuum filtration and wash with a small amount of cold, dry toluene to remove residual impurities.
-
Drying: Dry the resulting white solid in a vacuum oven at 80-100°C to remove any remaining solvent and moisture.
-
Validation: Confirm the product's identity and purity by measuring its melting point (expected: 161–168 °C) and acquiring an IR spectrum (expected anhydride peaks at ~1850 and 1780 cm⁻¹).[4]
-
-
Trustworthiness Check: A sharp, well-defined melting point range is a strong indicator of high purity. Broad or depressed melting points suggest the presence of unreacted trimellitic acid or other impurities.
Section 4: Chemical Reactivity and Mechanistic Insights
The utility of TMA stems from its dual functionality. The anhydride group is highly electrophilic and susceptible to nucleophilic attack, while the carboxylic acid group is a weaker acid that can undergo esterification or amidation under different conditions. This allows for sequential or differential reactions.
Anhydride Ring-Opening Reactions
The primary reaction pathway involves the nucleophilic acyl substitution at one of the anhydride carbonyls. This reaction is facile and often occurs without a catalyst.
Mechanism: Reaction with an Alcohol (Esterification)
This reaction is fundamental to its use in producing plasticizers and polyester resins.[4][9] An alcohol (R-OH) attacks one of the carbonyl carbons, leading to the opening of the anhydride ring.
Caption: Reaction mechanism of TMA with an alcohol.
Causality: This selective ring-opening reaction produces a molecule that still contains two carboxylic acid groups (one newly formed, one original), which can then undergo further polymerization or cross-linking reactions, typically at higher temperatures or with catalysts. This two-stage reactivity is key to controlling the architecture of the final polymer.
Section 5: Applications in Research and Drug Development
While TMA's primary applications are industrial, its unique reactivity makes it relevant in specialized research contexts.
-
Polymer Synthesis: TMA is a critical monomer for high-performance polymers like polyamide-imides (PAIs) and polyesters, valued for their exceptional thermal stability and mechanical strength.[4][9] These materials are used in demanding applications from aerospace components to medical devices.[4]
-
Curing Agent: It serves as a hardener for epoxy and alkyd resins, creating durable cross-linked networks for coatings, adhesives, and composites.[4][6]
-
Plasticizers: Esterification of TMA with long-chain alcohols produces trimellitate plasticizers.[4][9] These are used in PVC for applications requiring high permanence and low volatility, such as automotive interiors and medical tubing.[4]
-
Drug Development & Immunology (Hapten Carrier): In a research context, TMA is a well-documented hapten .[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. TMA readily reacts with nucleophilic residues on proteins (e.g., lysine) to form conjugates.[10] These TMA-protein adducts are used in animal models to study the mechanisms of chemical-induced occupational asthma and allergic sensitization.[10][11] For drug development professionals, understanding this property is crucial, as similar anhydride-containing structures could pose immunogenicity risks.
Section 6: Toxicological Profile and Safety
TMA must be handled as an extremely toxic and sensitizing agent .[12] Its health hazards are well-documented and severe.
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Respiratory Sensitizer: The most significant hazard is its ability to cause immunological sensitization.[12][13] Inhalation of TMA dust can lead to occupational asthma, characterized by immediate or delayed coughing, wheezing, and shortness of breath.[10][14] Once an individual is sensitized, even minuscule future exposures can trigger a severe asthmatic attack.[14]
-
Pulmonary Edema: High-level acute exposure can cause noncardiac pulmonary edema (fluid accumulation in the lungs), which is a medical emergency and can occur without significant initial irritation to serve as a warning.[12][14]
-
Irritation: TMA is a severe irritant to the eyes, skin, and respiratory tract.[13][14] It can cause serious eye damage and skin burns upon contact.[13][14]
-
Allergic Skin Reaction: It may also cause an allergic skin reaction (contact dermatitis).[13][14]
Protocol: Safe Handling and Emergency Procedures
-
Engineering Controls: All handling of solid TMA must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust.[13][15] Use local exhaust ventilation at points of emission.[13]
-
Personal Protective Equipment (PPE):
-
Respiratory: For any potential exposure outside of stringent containment, a NIOSH-approved respirator is required.[15][16]
-
Eye/Face: Wear chemical safety goggles and a face shield.[13][14]
-
Gloves: Use acid-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer data for breakthrough times.[14]
-
Clothing: Wear a lab coat, closed-toe shoes, and consider additional protective clothing to prevent any skin contact.[12][14]
-
-
Handling Practices:
-
Emergency Procedures:
-
Inhalation: Remove the person to fresh air immediately. Seek urgent medical attention.[13]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[13] Seek immediate medical attention.
-
Spills: Evacuate the area. Do NOT use water. Dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne, then carefully collect it into a sealed container for hazardous waste disposal.[5]
-
Section 7: References
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Trimellitic anhydride. (2026-01-07). Google Arts & Culture. Retrieved from
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Trimellitic anhydride (TMA). PENPET Petrochemical Trading. Retrieved from
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Current Intelligence Bulletin 21: Trimellitic Anhydride (TMA) (78-121). NIOSH - CDC. Retrieved from
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SAFETY DATA SHEET - TCI Chemicals. Retrieved from
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Common Name: TRIMELLITIC ANHYDRIDE HAZARD SUMMARY. NJ.gov. Retrieved from
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Green Trimellitic Anhydride and Hemimellitic Anhydride from Malic Acid. Iowa State University Digital Repository. Retrieved from
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Trimellitic Anhydride - Safety Data Sheet. ChemicalBook. Retrieved from
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Trimellitic anhydride. Wikipedia. Retrieved from
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Synthesis of trimellitic acid anhydride. PrepChem.com. Retrieved from
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SAFETY DATA SHEET. ChemDmart. Retrieved from
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TRIMELLITIC ANHYDRIDE. Ataman Kimya. Retrieved from
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Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs. PubMed. Retrieved from
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TRIMELLITIC ANHYDRIDE. CAMEO Chemicals - NOAA. Retrieved from
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Trimellitic anhydride. PubChem - NIH. Retrieved from
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TRIMELLITIC ANHYDRIDE. Occupational Safety and Health Administration - OSHA. Retrieved from
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Trimellitic Anhydride-Induced Allergic Response in the Lung: Role of the Complement System in Cellular Changes. NIH. Retrieved from
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Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs. ResearchGate. Retrieved from
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SDS English. Retrieved from
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Trimellitic Anhydride(552-30-7) IR Spectrum. ChemicalBook. Retrieved from
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Trimellitic Anhydride. Drug Information, Uses, Side Effects, Chemistry. Retrieved from
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High-Performance Liquid Chromatography (HPLC) Analysis of Trimellitic Anhydride and Its Derivatives. Benchchem. Retrieved from
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Trimellitic Anhydride: Uses, Supply & Sourcing Guide. Retrieved from
-
TRIMELLITIC ANHYDRIDE. Sanjay Chemicals (India) Pvt. Ltd.. Retrieved from
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Fully Automated Determination of Trimellitic Anhydride in Saturated Polyester Resins Using Programmed Temperature Vaporization-Large Volume Injection-Gas Chromatography Previous Aqueous Derivatization with Triethyloxonium Tetrafluoroborate. ResearchGate. Retrieved from
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Trimellitic anhydride. SIELC Technologies. Retrieved from
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